molecular formula C16H24N2O3S B4636103 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

Cat. No.: B4636103
M. Wt: 324.4 g/mol
InChI Key: DHSAJOLLUVCDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a butanone group and a sulfonyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butanone group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The sulfonyl and piperazine groups can interact with enzymes or receptors, modulating their activity.

    Inhibition of Biological Pathways: The compound may inhibit key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE can be compared with other similar compounds, such as:

    1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE: Similar structure but with a propanone group instead of a butanone group.

    1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE: Similar structure but with an ethanone group instead of a butanone group.

Uniqueness: The presence of the butanone group in this compound provides unique chemical properties and reactivity compared to its analogs with shorter carbon chains.

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-5-16(19)17-8-10-18(11-9-17)22(20,21)15-7-6-13(2)14(3)12-15/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSAJOLLUVCDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
Reactant of Route 3
Reactant of Route 3
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
Reactant of Route 4
Reactant of Route 4
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
Reactant of Route 5
Reactant of Route 5
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
Reactant of Route 6
Reactant of Route 6
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.